REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[C:10]=1[C:17](=[O:23])[C:18](OCC)=[O:19])=O)(C)(C)C>OS(O)(=O)=O>[CH3:16][O:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]2[C:10]=1[C:17](=[O:23])[C:18](=[O:19])[NH:8]2
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=C(C(=CC=C1)OC)C(C(=O)OCC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined ether solution was washed with water (2×50.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(NC2=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 1.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |